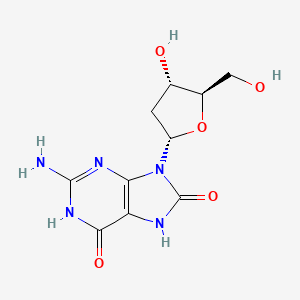![molecular formula C16H10Cl2N2O4 B12944460 Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]- CAS No. 651748-65-1](/img/structure/B12944460.png)
Benzoic acid, 3-[3-(2,3-dichlorophenyl)-2,4-dioxo-1-imidazolidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(2,3-Dichlorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an imidazolidinone ring, which is further substituted with a 2,3-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,3-Dichlorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid typically involves multiple steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting urea with an appropriate diamine under acidic conditions.
Substitution with 2,3-Dichlorophenyl Group: The imidazolidinone intermediate is then reacted with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 2,3-dichlorophenyl group.
Attachment of the Benzoic Acid Moiety: Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, to form corresponding carboxylate derivatives.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially leading to the formation of amine derivatives.
Substitution: The 2,3-dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are effective in substitution reactions.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-(2,3-Dichlorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-(2,3-Dichlorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Pathways Involved: Common pathways include those related to inflammation and immune response, where the compound can modulate the activity of key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dichlorophenyl)benzoic acid: Lacks the imidazolidinone ring, making it less complex and potentially less versatile.
2,3-Dichlorobenzoic acid: A simpler structure that lacks both the imidazolidinone ring and the benzoic acid moiety.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Shares the dichlorophenyl group but differs in the overall structure and functional groups.
Uniqueness
3-(3-(2,3-Dichlorophenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid is unique due to its combination of the imidazolidinone ring and the benzoic acid moiety, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
651748-65-1 |
|---|---|
Molecular Formula |
C16H10Cl2N2O4 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
3-[3-(2,3-dichlorophenyl)-2,4-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H10Cl2N2O4/c17-11-5-2-6-12(14(11)18)20-13(21)8-19(16(20)24)10-4-1-3-9(7-10)15(22)23/h1-7H,8H2,(H,22,23) |
InChI Key |
CJWYJQAJBWPTAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12944377.png)
![(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12944379.png)
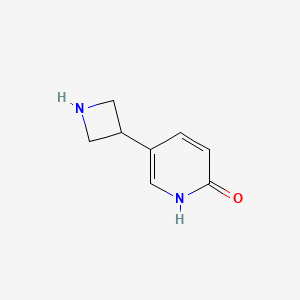
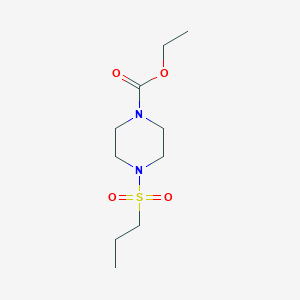
![2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12944398.png)
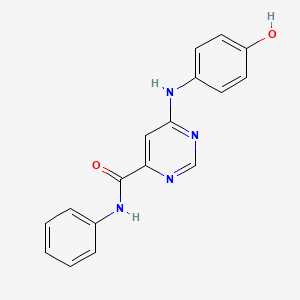
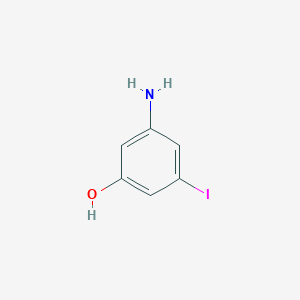
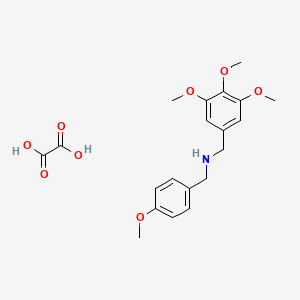
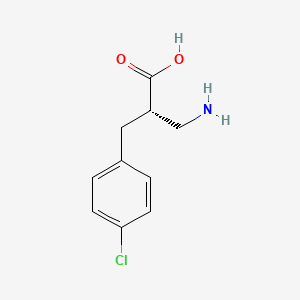
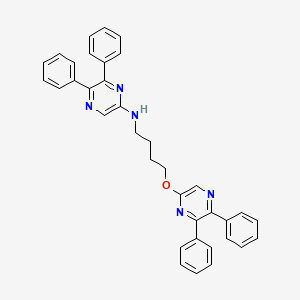
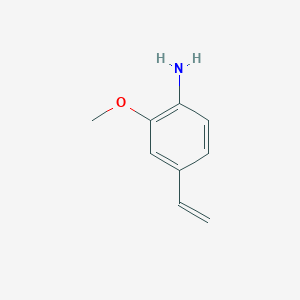
![3-Methylisothiazolo[5,4-d]pyrimidin-4-amine](/img/structure/B12944448.png)
